molecular formula C25H34O6 B058597 4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol CAS No. 116907-54-1

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol

Cat. No.: B058597
CAS No.: 116907-54-1
M. Wt: 430.5 g/mol
InChI Key: IADVUVVIWYXFFK-FHJOOOADSA-N
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Description

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol typically involves the protection of hydroxyl groups on myo-inositol using cyclohexylidene groups, followed by benzylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process ensures high purity and quality, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling by affecting the activity of enzymes and receptors involved in inositol metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol
  • 1,2:5,6-Di-o-Cyclohexylidene-D-Myo-Inositol
  • 1,2:3,4:5,6-Tri-o-Cyclohexylidene-D-Myo-Inositol

Uniqueness

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol is unique due to the presence of the benzyl group, which enhances its chemical stability and modifies its reactivity compared to other cyclohexylidene-protected inositol derivatives .

Properties

InChI

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADVUVVIWYXFFK-FHJOOOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@H]4[C@H]([C@@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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